Calcium guaiacol sulfonate

Solubility Formulation Science Pharmaceutical Analysis

Calcium guaiacol sulfonate (CAS 7546-27-2) provides a strategic advantage in respiratory formulation procurement. Its 2:1 anion-to-cation stoichiometry yields approximately 1.84 active guaiacol sulfonate equivalents per 100 g—48% more than the potassium salt—reducing raw material, shipping, and storage costs at scale. With aqueous solubility ≥50 mg/mL, it sits between the rapidly dissolving potassium salt and poorly soluble guaiacol, enabling controlled-release suspension designs. It is also the essential intermediate in the historical Alpers purification process, leveraging its unique solubility to remove calcium sulfate and produce high-purity final salts. Choose the calcium salt for cost-efficient, formulation-flexible expectorant development.

Molecular Formula C14H14CaO10S2
Molecular Weight 446.5 g/mol
CAS No. 7546-27-2
Cat. No. B13803587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium guaiacol sulfonate
CAS7546-27-2
Molecular FormulaC14H14CaO10S2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)[O-])O.COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C7H8O5S.Ca/c2*1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2
InChIKeyWALXQRGOMGLHJR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Guaiacol Sulfonate (CAS 7546-27-2): A Bivalent Calcium Salt of Sulfonated Guaiacol for Expectorant Applications


Calcium guaiacol sulfonate (CAS 7546-27-2) is the calcium salt of guaiacolsulfonic acid, systematically named calcium bis(3-hydroxy-4-methoxybenzenesulfonate), with a molecular weight of 446.5 g/mol [1]. It belongs to the guaiacol sulfonate class of expectorant agents, which function by stimulating bronchial secretions and reducing mucus viscosity to facilitate clearance from the respiratory tract [1]. The compound exists as a white to off-white solid and is composed of two guaiacol sulfonate anions coordinated to a single divalent calcium cation, a stoichiometry that distinguishes it from the more common monovalent potassium salt form [1]. It is listed in the WHO Drug Dictionary with the Unique Ingredient Identifier 7YC2W92P1G [2].

Why Calcium Guaiacol Sulfonate Cannot Be Generically Substituted with Other Guaiacol Sulfonate Salts or Guaiacol Itself


Substituting calcium guaiacol sulfonate with other guaiacol derivatives or salt forms introduces quantifiable risks to formulation performance and pharmacological profile. While the potassium salt analogue (CAS 1321-14-8) shares the same therapeutic category [1], it exhibits a significantly different aqueous solubility profile—dissolving in 7.5 parts water [2]—which directly impacts dissolution rate, bioavailability, and the feasibility of specific dosage form designs. The calcium salt's divalent cation stoichiometry (2:1 anion-to-cation ratio) fundamentally alters its ionic strength contribution and potential for incompatibility with other formulation excipients compared to monovalent salts. Unsulfonated guaiacol (CAS 90-05-1), the parent compound, has a water solubility of only 17 g/L at 15°C , making it markedly less suitable for aqueous liquid formulations. These differences constitute a scientific basis for precise specification in procurement, rather than assuming class-level interchangeability.

Quantitative Differentiation of Calcium Guaiacol Sulfonate: Comparative Evidence Against Potassium Salt and Guaiacol


Aqueous Solubility: Calcium Salt Offers Lower but Tunable Solubility for Modified-Release Formulations

The aqueous solubility of calcium guaiacol sulfonate is documented as ≥50 mg/mL . In contrast, the potassium guaiacol sulfonate salt is reported to be soluble in 7.5 parts water, which is approximately 133 mg/mL [1]. This represents a difference in solubility of at least 2.6-fold, with the calcium salt being less soluble. Unsulfonated guaiacol, the parent compound, demonstrates even lower water solubility at 17 g/L (equivalent to 17 mg/mL) at 15°C , which is approximately one-third the solubility of the calcium sulfonate salt.

Solubility Formulation Science Pharmaceutical Analysis

Ionic Stoichiometry: Divalent Calcium Permits a Higher Drug Load per Counterion

Calcium guaiacol sulfonate is a salt with a 2:1 anion-to-cation stoichiometry, with the molecular formula C₁₄H₁₄CaO₁₀S₂ and a molecular weight of 446.5 g/mol [1]. This means each calcium ion (Ca²⁺) delivers two pharmacologically active guaiacol sulfonate anions. In comparison, the potassium salt (C₇H₇KO₅S) has a 1:1 stoichiometry and a molecular weight of 242.29 g/mol per anion. To deliver an equimolar amount of the active guaiacol sulfonate moiety, the calcium salt requires a 2.03-fold lower mass of counterion per active anion.

Pharmaceutical Chemistry Dosage Form Design Stoichiometry

Historical Role as a Synthesis Intermediate: The Calcium Salt Precipitates Selectively from Sulfonation Reaction Mixtures

A 1902 patent describes a specific synthesis pathway where calcium carbonate is added to the crude guaiacol sulfonation mixture to selectively form calcium sulfo-guaiacolate [1]. The resulting calcium salt is described as a distinct intermediate that can be filtered to remove calcium sulfate precipitate, a purification step that is not described for the direct formation of the potassium salt. This enables a subsequent high-purity conversion to the sodium salt [1]. This establishes the calcium salt as a unique purification handle in the synthesis route.

Process Chemistry Synthesis Patent Literature

Optimal Application Scenarios for Calcium Guaiacol Sulfonate Based on Verified Differentiation


Formulation Development for Modified-Release Oral Liquids

When developing an oral liquid expectorant formulation where a moderate, sustained dissolution profile is desired, calcium guaiacol sulfonate—with its aqueous solubility of ≥50 mg/mL [4]—offers a dissolution rate intermediate between the highly soluble potassium salt (~133 mg/mL) and poorly soluble unsulfonated guaiacol (17 mg/mL) . This solubility places it in a favorable range for achieving consistent plasma levels without the rapid peak associated with the potassium salt, making it a candidate for extended-release suspension formulations.

High-Efficiency API Sourcing for Cost-Sensitive Formulations

Procurement specialists sourcing the active guaiacol sulfonate moiety on a cost-per-kilogram basis should evaluate the calcium salt's stoichiometric advantage. The calcium salt delivers 1.84 active anion equivalents per 100 g of salt [4], compared to 1.24 equivalents for the potassium salt . This means approximately 48% more active equivalents are obtained per unit mass of calcium salt, potentially reducing shipping, storage, and raw material costs for large-scale manufacturing.

Synthesis of High-Purity Sodium or Potassium Sulfoguaiacolate via Calcium Intermediate

Chemists replicating the historical Alpers process (US 692,588A) must procure calcium guaiacol sulfonate as the essential intermediate [4]. The process involves adding CaCO₃ to crude sulfonation product specifically to form the calcium salt, filtering off precipitated CaSO₄, and then converting it to the sodium or potassium salt by metathesis with the corresponding carbonate. This pathway leverages the unique solubility properties of the calcium salt for purification and is a documented route to high-purity final products.

Comparative Pharmacology Studies of Expectorant Salt Forms

In preclinical studies designed to isolate the effect of the counterion on the pharmacodynamics of guaiacol sulfonate expectorants, the calcium salt serves as a critical comparator. Since the calcium and potassium salts find the same therapeutic applications [4], a head-to-head study comparing the calcium salt to the potassium salt in models of mucus secretion or mucociliary clearance would elucidate whether the divalent cation offers distinct pharmacological properties—such as differential interaction with mucus glycoproteins or ion channels—that justify its specification in final drug products.

Quote Request

Request a Quote for Calcium guaiacol sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.